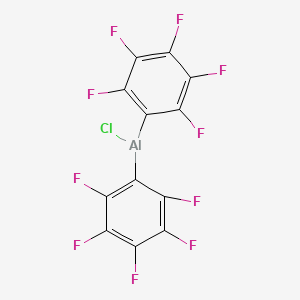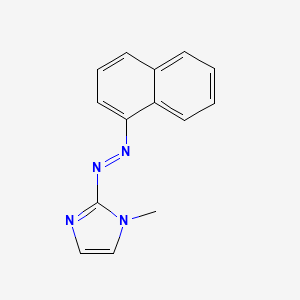![molecular formula C16H13F6N3 B14243327 1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- CAS No. 248914-72-9](/img/structure/B14243327.png)
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- is a complex organic compound characterized by its unique structure, which includes multiple pyrrole rings and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- typically involves multi-step organic reactions. One common approach is the condensation of pyrrole derivatives with trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized pyrrole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction can produce pyrrolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The pyrrole rings can participate in various binding interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2,5-Bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole: Similar structure but lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1-(1H-pyrrol-2-yl)ethanone: Contains a single pyrrole ring and an ethanone group, differing significantly in structure and reactivity.
Uniqueness
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
248914-72-9 |
|---|---|
分子式 |
C16H13F6N3 |
分子量 |
361.28 g/mol |
IUPAC 名称 |
2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-1H-pyrrole |
InChI |
InChI=1S/C16H13F6N3/c17-15(18,19)13(9-3-1-7-23-9)11-5-6-12(25-11)14(16(20,21)22)10-4-2-8-24-10/h1-8,13-14,23-25H |
InChI 键 |
VFNLGCUNUZKPOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C(C2=CC=C(N2)C(C3=CC=CN3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


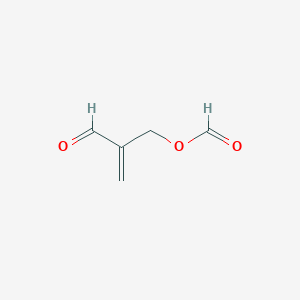
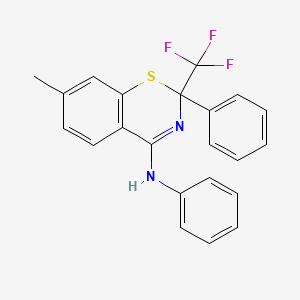
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)
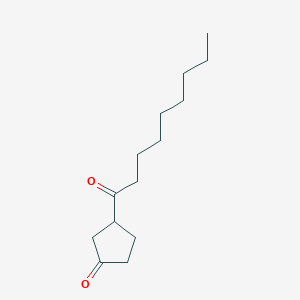

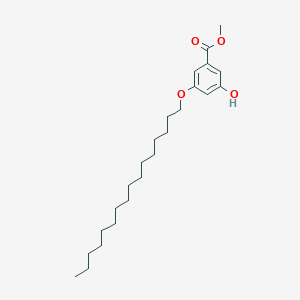



![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
